molecular formula C14H11N3O2S B15043427 N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Cat. No.: B15043427
M. Wt: 285.32 g/mol
InChI Key: CFWUDFCCWDVQIN-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a heterocyclic compound that features a furan ring, a thiadiazole ring, and a phenylacetamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with phenylacetyl chloride. The reaction conditions often include the use of a base such as potassium hydroxide in ethanol under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

    Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. The furan and thiadiazole rings may facilitate binding to specific sites on proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol
  • 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
  • 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one

Uniqueness

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is unique due to the combination of its furan, thiadiazole, and phenylacetamide groups. This unique structure allows it to exhibit a wide range of biological activities and makes it a versatile compound for various applications in medicinal chemistry .

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

InChI

InChI=1S/C14H11N3O2S/c18-12(9-10-5-2-1-3-6-10)15-14-17-16-13(20-14)11-7-4-8-19-11/h1-8H,9H2,(H,15,17,18)

InChI Key

CFWUDFCCWDVQIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=CO3

Origin of Product

United States

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